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Cat. No.: B596925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive search of publicly available

crystallographic databases reveals no deposited crystal structure for (4-Ethoxy-2,6-
difluorophenyl)boronic acid. This guide, therefore, presents a detailed analysis of the crystal

structures of the closely related and structurally significant isomers, 2,4-Difluorophenylboronic

acid and 2,6-Difluorophenylboronic acid. The methodologies and structural insights discussed

herein provide a foundational framework for understanding the solid-state behavior of (4-
Ethoxy-2,6-difluorophenyl)boronic acid, should its crystal structure become available.

Introduction to Fluorinated Phenylboronic Acids in
Drug Discovery
Phenylboronic acids are a pivotal class of compounds in organic synthesis and medicinal

chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The

incorporation of fluorine atoms onto the phenyl ring significantly modulates the electronic

properties, metabolic stability, and binding interactions of these molecules. This makes

fluorinated phenylboronic acids attractive building blocks in the design of novel therapeutic

agents. Understanding their three-dimensional structure in the solid state through single-crystal

X-ray diffraction is paramount for rational drug design and crystal engineering.
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Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for 2,4-

difluorophenylboronic acid and 2,6-difluorophenylboronic acid, offering a quantitative

comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for 2,4-
Difluorophenylboronic acid

Parameter Value

Chemical Formula C₆H₅BF₂O₂

Molecular Weight 157.91 g/mol [1][2]

Crystal System Monoclinic[1]

Space Group P2₁/n

a (Å) 3.7617 (11)[1]

b (Å) 12.347 (4)[1]

c (Å) 14.620 (4)[1]

α (°) 90

β (°) 95.450 (5)[1]

γ (°) 90

Volume (Å³) 676.0 (3)[1]

Z 4[1]

Temperature (K) 293 (2)[1]

Radiation (λ, Å) Mo Kα (0.71073)

R-factor (%) 5.6

wR-factor (%) 12.7

Table 2: Crystal Data for 2,6-Difluorophenylboronic acid
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Parameter Value

Chemical Formula C₆H₅BF₂O₂

Molecular Weight 157.91 g/mol [3]

Crystal System Monoclinic

Space Group P 1 21/n 1[3]

a (Å) 5.02719[3]

b (Å) 5.39423[3]

c (Å) 23.2334[3]

α (°) 90.00[3]

β (°) 91.897[3]

γ (°) 90.00[3]

Z 4[3]

Residual Factor 0.0361[3]

Molecular and Crystal Packing Analysis
2,4-Difluorophenylboronic acid: The molecular structure of 2,4-difluorophenylboronic acid is

nearly planar, which suggests electronic delocalization between the dihydroxyboryl group and

the aromatic ring.[1][4] This planarity is supported by a short B-C bond length of 1.566 (3) Å.[1]

In the crystal, molecules form inversion dimers through strong O-H···O hydrogen bonds.[1][4]

These dimers are further linked into two-dimensional sheets by O-H···F hydrogen bonds,

highlighting the significant role of the fluorine atoms in the supramolecular assembly.[1]

2,6-Difluorophenylboronic acid: The crystal structure of 2,6-difluorophenylboronic acid also

features a hydrogen-bonded dimeric arrangement, a common motif for phenylboronic acids.

The supramolecular organization is influenced by the positions of the fluorine substituents.

Experimental Protocols: Single-Crystal X-ray
Diffraction
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The determination of a crystal structure is a systematic process that involves several key

stages.[5] The following protocol outlines the general methodology for the crystallographic

analysis of a novel phenylboronic acid derivative.

Synthesis and Purification
The target compound, (4-Ethoxy-2,6-difluorophenyl)boronic acid, would first be synthesized

using established organic chemistry methods. Following synthesis, the crude product must be

purified to a high degree, typically through techniques such as column chromatography or

recrystallization, to remove impurities that could hinder crystallization.

Crystallization
Growing high-quality single crystals is often the most challenging step.[6] Several methods can

be employed:

Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent

mixture to form a saturated or near-saturated solution. The container is then loosely covered

to allow for the slow evaporation of the solvent at a constant temperature.

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open

container, which is then sealed within a larger vessel containing a precipitant (an "anti-

solvent" in which the compound is less soluble). The slow diffusion of the anti-solvent vapor

into the compound's solution gradually reduces its solubility, promoting crystal growth.

Cooling Methods: A saturated solution of the compound at an elevated temperature is slowly

cooled, causing the solubility to decrease and leading to the formation of crystals.

Crystal Selection and Mounting
Once crystals have formed, they are examined under a microscope. A suitable crystal (typically

0.1-0.5 mm in size with well-defined faces and no visible defects) is selected. The chosen

crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant

oil, and flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal

vibrations during data collection.

Data Collection
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Data collection is performed using a single-crystal X-ray diffractometer equipped with a

sensitive detector (e.g., CCD or CMOS).[7] A monochromatic X-ray beam, typically from a

Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) source, is directed at the

crystal.[7] The crystal is rotated through a series of angles, and for each orientation, the

instrument records the positions and intensities of the diffracted X-ray beams.[6]

Structure Solution and Refinement
The collected diffraction data, which is a pattern of spots corresponding to the reciprocal lattice

of the crystal, is processed to determine the unit cell parameters and space group. The initial

positions of the atoms in the unit cell are determined using computational methods such as

direct methods or Patterson functions. This initial structural model is then refined against the

experimental data using least-squares methods.[6] This iterative process adjusts the atomic

positions, and their displacement parameters to achieve the best possible fit between the

calculated and observed diffraction patterns, resulting in a final, accurate crystal structure.

Visualizing the Workflow
The following diagram illustrates the general workflow for determining a crystal structure using

single-crystal X-ray diffraction.
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Caption: General workflow for single-crystal X-ray diffraction analysis.
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Conclusion
While the crystal structure of (4-Ethoxy-2,6-difluorophenyl)boronic acid remains to be

determined, the crystallographic data of its isomers, 2,4- and 2,6-difluorophenylboronic acid,

provide valuable insights into the expected structural features. The presence of fluorine atoms

and the boronic acid moiety dictates the formation of hydrogen-bonded networks, which are

crucial for the stability of the crystal lattice. The experimental protocols outlined in this guide

provide a robust framework for the future determination and analysis of the crystal structure of

the title compound and other related derivatives, which will undoubtedly aid in the

advancement of rational drug design and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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